Stereospecific Substrate Activity for the VLCFA Dehydratase Enzyme (EC 4.2.1.134)
The enzyme very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134) exhibits strict stereospecificity for the (R)-isomer of 3-hydroxyacyl-CoA substrates [1]. The target compound, (3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA, is a validated substrate for this enzyme [2], while the corresponding (S)-isomer or L-3-hydroxyacyl-CoA would not be processed [3]. This stereochemical requirement is absolute, making the (R)-configuration a critical determinant of substrate eligibility for this pathway.
| Evidence Dimension | Enzyme Substrate Stereospecificity |
|---|---|
| Target Compound Data | Active substrate |
| Comparator Or Baseline | L-3-hydroxyacyl-CoA (S-isomer) |
| Quantified Difference | Not a substrate |
| Conditions | In vitro enzyme assay for EC 4.2.1.134 |
Why This Matters
Procurement of the correct (3R)-stereoisomer is essential for any assay involving VLCFA dehydratase activity, as the S-isomer will yield no detectable enzymatic reaction.
- [1] MetaCyc. (n.d.). very-long-chain 3-hydroxyacyl-CoA dehydratase. SRI International. View Source
- [2] BRENDA. (n.d.). Information on EC 4.2.1.134 - very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase. View Source
- [3] Dieuaide-Noubhani, M., et al. (1996). Further characterization of the peroxisomal 3-hydroxyacyl-CoA dehydrogenases from rat liver. European Journal of Biochemistry, 240(3), 660-666. View Source
